molecular formula C20H24N2O2 B384990 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol CAS No. 615280-03-0

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol

Cat. No.: B384990
CAS No.: 615280-03-0
M. Wt: 324.4g/mol
InChI Key: BXSCUDIHBCXQBB-UHFFFAOYSA-N
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Description

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol is a complex organic compound with a molecular formula of C20H24N2O2 and a molecular weight of 324.41676 This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an imidazole ring

Mechanism of Action

    Target of Action

    • TPBi primarily interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, TPBi is commonly used as a functional material in organic light-emitting diodes (OLEDs) and electronic transport layers (ETLs) for perovskite solar cells .

    Mode of Action

    • In OLEDs, TPBi acts as an electron transport layer, facilitating efficient charge transfer from the emissive layer to the electrode. Its electronic properties contribute to improved device performance .

    Pharmacokinetics (ADME Properties)

    • Absorption : TPBi’s solubility and absorption depend on the specific formulation and solvent used. Its dissolution properties are crucial for ink preparation in inkjet printing technology .

Preparation Methods

The synthesis of 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol involves multiple steps, typically starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then alkylated with 3-(3-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate. The final step involves the reduction of the intermediate product to yield the desired compound .

Chemical Reactions Analysis

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Biological Activity

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a benzimidazole core, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • CAS Number : 615279-84-0

This compound is characterized by the presence of a benzimidazole moiety linked to a propanol group through a 3-(3-methylphenoxy)propyl chain, which plays a crucial role in its biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. Research indicates that this compound may function by:

  • Inhibiting Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.
  • Modulating Receptor Activity : It may bind to certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. The results indicate:

  • Effective Against Bacteria : In vitro tests have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Research has highlighted the anticancer potential of benzimidazole derivatives. In particular:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Cell LineIC50 (µM)
MCF-75.4
A5497.2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.

Properties

IUPAC Name

3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-22-19-10-3-2-9-18(19)21-20(22)11-5-13-23/h2-4,7-10,15,23H,5-6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSCUDIHBCXQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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